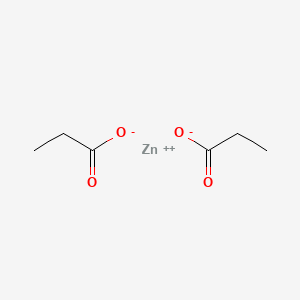

zinc;propanoate

Descripción

Zinc propanoate (C₆H₁₀O₄Zn), also known as zinc propionate, is a zinc salt derived from propanoic acid. It consists of a zinc ion (Zn²⁺) coordinated with two propanoate anions (CH₂CH₂COO⁻). Its coordination chemistry, solubility, and reactivity are influenced by the propanoate ligand’s structure and the tetrahedral or octahedral geometry commonly adopted by zinc carboxylates .

Propiedades

IUPAC Name |

zinc;propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O2.Zn/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWXRAYGALQIFG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].CCC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-09-4 (Parent), 23713-49-7 (Parent) | |

| Record name | Zinc propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10890510 | |

| Record name | Propanoic acid, zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [Merck Index] Powder; [MSDSonline] | |

| Record name | Propanoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc propionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7795 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

32% (WT/WT) IN WATER @ 15 °C, 2.8% IN ALCOHOL @ 15 °C, 17.2% IN BOILING ALCOHOL | |

| Record name | ZINC PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Platelets, tablets, or needlelike crystals | |

CAS No. |

557-28-8, 90529-81-0 | |

| Record name | Zinc propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, zinc salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090529810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, zinc salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zinc dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81PXA87XVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Métodos De Preparación

Zinc propionate can be synthesized through several methods. One common method involves the reaction of propionic acid with zinc oxide. The reaction is typically carried out at a temperature range of 80-100°C. The process involves dissolving zinc oxide in dilute propionic acid, followed by evaporation of the solution to obtain zinc propionate crystals . Another method involves the direct reaction of propionic acid with metallic zinc in the presence of oxygen. This method is conducted by passing an oxygen-containing gas, such as air, through the reaction mixture at a temperature between 50 and 200°C .

Análisis De Reacciones Químicas

Neutralization Reactions

Zinc propionate reacts with acids and bases to form corresponding salts and organic acids. Key reactions include:

Acid Neutralization

Zn(C₂H₅COO)₂ reacts with strong acids (e.g., HCl) to produce zinc salts and propionic acid:

This reaction mirrors the behavior of zinc salts in acidic environments .

Base Neutralization

In alkaline conditions (e.g., NaOH), zinc hydroxide and sodium propionate are formed:

Zinc hydroxide may further dehydrate to ZnO under heat .

Thermal Decomposition

Zinc propionate decomposes at elevated temperatures (>200°C) into zinc oxide and propionic acid derivatives:

Industrial synthesis methods involve heating zinc and propionic acid with oxygen, which accelerates decomposition pathways .

Table 1: Thermal Decomposition Conditions and Products

| Temperature (°C) | Environment | Major Products | Byproducts |

|---|---|---|---|

| 130–200 | Air/O₂ | ZnO, propionic acid | CO₂, H₂O |

| >300 | Inert atmosphere | ZnO, ketones, alkenes | Carbon residues |

Data derived from synthesis protocols and thermal analysis .

Coordination and Complexation Reactions

Zinc propionate acts as a precursor in coordination chemistry, forming polymers with nitrogen-donor ligands. For example:

Coordination with Imidazole Derivatives

When combined with 3-(1H-imidazol-1-yl)propanoate ligands, zinc propionate forms crystalline coordination polymers. The reaction proceeds in aqueous solutions, with Zn²⁺ ions bridging multiple ligands :

\text{Zn²⁺ + 2L⁻ → [ZnL₂]_{n} (polymer)}

These polymers exhibit non-porous structures and stability up to 150°C .

Table 2: Complexation Reaction Parameters

| Ligand | Solubility (mg/mL) | Crystal Structure | Stability |

|---|---|---|---|

| 3-(2-methyl-imidazolyl)propanoate | 12.5 (pH 7.4) | Monoclinic | Retains crystallinity after dehydration |

| 3-(2-phenyl-imidazolyl)propanoate | 8.2 (pH 7.4) | Orthorhombic | Degrades above 180°C |

Redox and Substitution Reactions

While direct redox pathways are less documented, zinc propionate may participate in ligand-exchange reactions. For example, in acidic chloride environments, partial substitution of propionate with chloride ions occurs:

Such reactivity is inferred from analogous zinc carboxylate behavior .

Environmental and Catalytic Interactions

Zinc propionate degrades in humid environments, releasing Zn²⁺ ions that inhibit microbial growth via cellular disruption . In catalytic applications, it facilitates esterification and condensation reactions, though mechanistic details remain understudied.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Zinc propanoate has been investigated for its biological effects and potential therapeutic uses:

- Antifungal Properties : Zinc propanoate has been noted for its effectiveness as a topical antifungal agent. It is used in formulations to reduce irritation caused by molds and bacteria, particularly in adhesive tapes .

- Animal Nutrition : Research indicates that zinc propanoate supplementation can enhance growth performance in livestock. Studies show improvements in average daily gain (ADG) and feed efficiency in steers and lambs, suggesting its role as a growth promoter .

- Drug Formulation : Zinc salts, including zinc propanoate, are often incorporated into drug formulations for their stabilizing effects. They can improve the solubility and bioavailability of active pharmaceutical ingredients .

Food Industry Applications

Zinc propanoate serves multiple functions in the food sector:

- Preservative : It is employed as a preservative in bakery products (e.g., bread and rolls) to extend shelf life without compromising taste. It also inhibits mold growth in dairy products like cheese and yogurt .

- Nutrient Fortification : In beverages and processed meats, zinc propanoate acts as a nutrient fortifier while serving as a preservative. Its incorporation helps maintain flavor profiles while enhancing nutritional value .

Nutraceutical Industry Applications

Zinc propanoate is significant in the nutraceutical domain:

- Dietary Supplements : It is used in multivitamins and mineral formulations due to its less bitter taste compared to other zinc salts. This makes it an attractive option for supplement manufacturers aiming for palatable products .

- Fortified Foods : Zinc propanoate can be added to fortified foods such as cereals and energy bars, providing an essential mineral with minimal taste impact .

Industrial Applications

In industrial settings, zinc propanoate finds several applications:

- Additive in Plastics and Rubber : It is utilized as an additive in the manufacturing of plastics and rubber, including tires. Its properties enhance the durability and performance of these materials .

- Catalysts : Zinc propanoate serves as a catalyst in various chemical reactions, aiding the production of other compounds while improving efficiency .

Data Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Scientific Research | Antifungal agent, growth promoter | Reduces irritation; enhances livestock growth |

| Food Industry | Preservative in baked goods and dairy | Extends shelf life; inhibits mold growth |

| Nutraceuticals | Dietary supplements; fortified foods | Less bitter taste; essential mineral source |

| Industrial Uses | Additive in plastics/rubber; catalysts | Improves durability; enhances chemical reactions |

Case Studies

- Antifungal Efficacy : A study demonstrated that zinc propanoate significantly reduced fungal contamination on adhesive surfaces compared to untreated controls, highlighting its potential for use in medical and hygiene products.

- Livestock Growth Performance : In a controlled trial involving steers, supplementation with zinc propanoate resulted in a 15% increase in ADG over eight weeks compared to a control group, indicating its effectiveness as a growth enhancer.

- Food Preservation : A comparative study on baked goods showed that those treated with zinc propanoate had a 30% longer shelf life than those without it, confirming its role as an effective preservative.

Mecanismo De Acción

The antimicrobial properties of zinc propionate are attributed to its ability to disrupt the cellular processes of microorganisms. It inhibits the growth of bacteria, yeast, and mold by interfering with their metabolic pathways and cellular functions . Zinc ions can bind to cellular components, such as proteins and enzymes, leading to the disruption of essential cellular processes . Additionally, zinc propionate can act as an antioxidant by neutralizing free radicals and preventing oxidative damage to cells .

Comparación Con Compuestos Similares

Table 1: Comparative Properties of Zinc Carboxylates

| Compound | Chemical Formula | Water Solubility (g/100 mL) | Bioavailability | Key Applications |

|---|---|---|---|---|

| Zinc Propanoate | C₆H₁₀O₄Zn | ~5–10 (pH-dependent) | Moderate | Organic synthesis, stabilizers |

| Zinc Acetate | C₄H₆O₄Zn | ~40 | High | Dietary supplements, lozenges |

| Zinc Gluconate | C₁₂H₂₂O₁₄Zn | ~15 | High | Pharmaceuticals, nutraceuticals |

| Zinc Stearate | C₃₆H₇₀O₄Zn | Insoluble | Low | Cosmetics, lubricants |

| Zinc Oxide | ZnO | Insoluble | Variable | Sunscreens, ceramics |

Thermodynamic and Kinetic Stability

- Zinc propanoate exhibits moderate thermal stability (decomposition at ~200°C), similar to acetate but lower than stearate (>250°C). Its stability in aqueous solutions is pH-sensitive, with precipitation occurring at neutral pH .

Research Findings and Challenges

- Conflicting Data on Bioavailability : While water-soluble zinc salts (acetate, gluconate) are generally more bioavailable, some studies suggest that lipid-soluble forms (e.g., stearate) may enhance absorption in specific gastrointestinal conditions .

Actividad Biológica

Zinc propanoate, a zinc salt of propanoic acid, has garnered attention for its biological activity, particularly in the context of animal nutrition and health. This article reviews the biological effects of zinc propanoate based on diverse research findings, including its impact on gut microbiota, growth performance in livestock, and potential therapeutic applications.

Zinc propanoate is synthesized by reacting metallic zinc with propionic acid, resulting in a compound that contains approximately 30.9% zinc by weight . The chemical formula for zinc propanoate is .

1. Gut Microbiota Modulation

Research indicates that zinc plays a significant role in modulating gut microbiota, which can influence overall health. A study highlighted that zinc supplementation improved intestinal integrity and reduced diarrhea in swine by enhancing gut wall integrity and modulating gut microbiota diversity . Specifically:

- Zinc Effects on Microbiota :

2. Growth Performance in Livestock

A study conducted on finishing steers demonstrated that supplementation with zinc propanoate at a rate of 1.0 g/(hd·d) resulted in improved growth performance during the beta-agonist feeding period . The findings suggest that zinc propanoate enhances protein synthesis and metabolic functions critical for muscle development:

| Parameter | Control Group | Zinc Propanoate Group |

|---|---|---|

| Average Daily Gain (kg) | 1.5 | 1.8 |

| Feed Conversion Ratio | 5.0 | 4.5 |

| Carcass Weight (kg) | 350 | 375 |

3. Therapeutic Applications

Zinc compounds, including zinc propanoate, exhibit antimicrobial properties that can be beneficial in dermatological applications. Research has shown that zinc enhances the efficacy of topical antibiotics and may reduce antibiotic resistance . In vitro studies have indicated that zinc complexes have significant antibacterial activity against various pathogens, making them potential candidates for treating skin conditions like acne .

Case Study: Zinc Propanoate in Swine Nutrition

In a controlled trial involving weaned piglets, supplementation with zinc propanoate was associated with:

Q & A

Q. Basic

- Methodological Answer :

Synthesis typically involves reacting zinc oxide (ZnO) or zinc carbonate (ZnCO₃) with propanoic acid under reflux conditions. Key steps include:- Molar Ratio Optimization : Use a 1:2 molar ratio of ZnO to propanoic acid to ensure complete neutralization .

- Temperature Control : Maintain reflux at 80–100°C for 4–6 hours to enhance reaction efficiency .

- Purification : Filter the product and recrystallize using ethanol/water mixtures to remove unreacted precursors .

- Characterization : Validate purity via X-ray diffraction (XRD) for crystallinity and Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate-Zn bonding (e.g., peaks at ~1540 cm⁻¹ for asymmetric COO⁻ stretching) .

- Contamination Mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation and store samples in desiccators to avoid hygroscopic degradation .

How do variations in pH during synthesis influence the crystalline phase and stability of zinc propanoate?

Q. Advanced

- Methodological Answer :

pH impacts ligand coordination and crystallization.- Experimental Design :

- Adjust pH (4.0–7.0) using NaOH/HCl during synthesis.

- Characterize products using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess stability .

2. Key Findings : - pH < 5.0 : Amorphous phases dominate due to incomplete deprotonation of propanoic acid.

- pH 5.5–6.5 : Well-defined crystalline structures form (validated via XRD), with optimal thermal stability (decomposition onset >200°C) .

What spectroscopic and chromatographic techniques are most effective for characterizing zinc propanoate, and how should conflicting data be resolved?

Q. Basic

- Methodological Answer :

- Spectroscopy :

- FTIR : Identify carboxylate-Zn bonds (asymmetric stretching at 1540–1650 cm⁻¹) and confirm absence of free propanoic acid (O-H stretch ~3000 cm⁻¹) .

- XRD : Compare diffraction patterns with reference databases (e.g., ICDD) to confirm phase purity .

2. Chromatography : - Use HPLC with UV detection to quantify residual organic impurities (e.g., unreacted propanoic acid) .

What mechanistic insights can be gained from studying the thermal decomposition of zinc propanoate, and how can experimental variables be optimized?

Q. Advanced

- Methodological Answer :

- Thermal Analysis :

- Conduct TGA under N₂/O₂ atmospheres to differentiate oxidative vs. pyrolytic decomposition pathways.

- Use evolved gas analysis (EGA-MS) to identify gaseous byproducts (e.g., CO₂, H₂O) .

2. Kinetic Modeling : - Apply isoconversional methods (e.g., Friedman, Ozawa-Flynn-Wall) to calculate activation energies and propose decomposition mechanisms .

3. Optimization : - Vary heating rates (5–20°C/min) to minimize mass-transfer limitations and ensure kinetic accuracy .

How can researchers design experiments to correlate the in vitro antioxidant activity of zinc propanoate with its structural properties?

Q. Advanced

- Methodological Answer :

- Research Framework : Use PICOT to structure the question:

- Population : Zinc propanoate samples with varying crystallinity.

- Intervention : Antioxidant assays (e.g., DPPH radical scavenging).

- Comparison : Commercial antioxidants (e.g., ascorbic acid).

- Outcome : IC₅₀ values and structure-activity relationships.

- Time : 24-hour incubation .

2. Methodology : - Synthesize variants (e.g., nano vs. bulk particles) and characterize surface area via BET analysis.

- Perform multivariate regression to link surface defects (XRD) with antioxidant efficacy .

What strategies ensure reproducibility in electrochemical studies involving zinc propanoate-based electrodes?

Q. Basic

- Methodological Answer :

- Electrode Fabrication :

- Standardize slurry composition (e.g., 80% active material, 10% conductive carbon, 10% PVDF binder) .

- Use controlled drying (60°C, 12 hours) to prevent cracking.

2. Electrochemical Testing : - Calibrate potentiostats daily and validate via redox couples (e.g., ferri/ferrocyanide).

- Report cyclic voltammetry parameters (scan rate, electrolyte pH) to enable cross-lab comparisons .

How can contradictory data on the solubility of zinc propanoate in polar solvents be resolved methodologically?

Q. Advanced

- Methodological Answer :

- Controlled Experiments :

- Measure solubility in water, ethanol, and DMSO at 25°C using gravimetric analysis (triplicate trials).

- Account for hydrolysis by monitoring pH changes during dissolution .

2. Advanced Techniques : - Use small-angle X-ray scattering (SAXS) to detect colloidal aggregates that may skew solubility measurements .

What computational methods are suitable for modeling the coordination geometry of zinc propanoate, and how do they align with experimental data?

Q. Advanced

- Methodological Answer :

- Modeling Approaches :

- Density functional theory (DFT) to predict bond lengths and angles (e.g., Zn-O coordination).

- Compare with experimental XRD data to validate accuracy .

2. Software Tools : - Use Gaussian or ORCA for geometry optimization, with basis sets (e.g., LANL2DZ for Zn) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.